Cobalt fluoride (CoF2), tetrahydrate (8CI,9CI)

Description

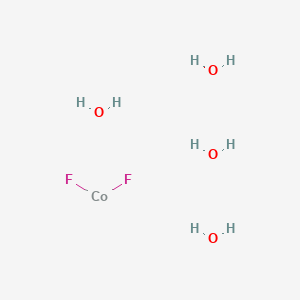

Cobalt(II) fluoride tetrahydrate (CoF₂·4H₂O; CAS 13817-37-3) is a hydrated inorganic compound characterized by its pink-to-red orthogonal crystalline structure . Its molecular formula is H₈CoF₂O₄, with a molecular weight of 168.99 g/mol and a density of 2.19 g/cm³ . The compound melts at 200°C and is classified as hazardous due to its toxicity (H301, H311, H331) and corrosivity (H314), earning it the UN 2923 transport designation . It is synthesized by dissolving cobalt(II) salts in hydrofluoric acid, followed by crystallization, and can be dehydrated to produce anhydrous CoF₂ . Applications include use in oxygen-sensitive metal production and as a precursor in high-purity (2N–5N) industrial processes .

Properties

Molecular Formula |

CoF2H8O4 |

|---|---|

Molecular Weight |

168.99 g/mol |

IUPAC Name |

difluorocobalt;tetrahydrate |

InChI |

InChI=1S/Co.2FH.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2 |

InChI Key |

MNHUTFNEBYCZAF-UHFFFAOYSA-L |

Canonical SMILES |

O.O.O.O.F[Co]F |

Origin of Product |

United States |

Preparation Methods

Cobalt fluoride (CoF2), tetrahydrate can be prepared through several synthetic routes. One common method involves reacting cobalt(II) chloride or cobalt(II) oxide with hydrogen fluoride. The reactions are as follows :

- CoCl2 + 2HF → CoF2 + 2HCl

- CoO + 2HF → CoF2 + H2O

The tetrahydrate form can be obtained by dissolving cobalt(II) in hydrofluoric acid. Industrially, cobalt fluoride is produced by reacting cobalt(III) fluoride with water .

Chemical Reactions Analysis

Cobalt fluoride (CoF2), tetrahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

Oxidation: Cobalt(II) fluoride can be oxidized to cobalt(III) fluoride using fluorine gas.

Reduction: It can be reduced by hydrogen at high temperatures to form cobalt metal and hydrogen fluoride.

Substitution: Cobalt fluoride can react with other halides to form different cobalt halide compounds.

Scientific Research Applications

Applications in Energy Storage

Lithium-Ion Batteries

Cobalt fluoride has emerged as a promising candidate for use as an electrode material in lithium-ion batteries. Research indicates that cobalt fluoride can be synthesized into nanocomposites with improved electrochemical performance. For instance, studies have demonstrated that cobalt fluoride combined with multi-walled carbon nanotubes can achieve reversible capacities of up to 554 mAh/g at specific current densities, maintaining significant capacity retention over multiple cycles . The conversion reactions involved in these applications allow for high energy density while addressing issues related to capacity fading due to cobalt dissolution during cycling.

Electrode Material Synthesis

The synthesis of cobalt fluoride from its tetrahydrate form involves thermal treatment processes that enhance its structural stability and electrochemical properties. The dehydration pathway of cobalt fluoride tetrahydrate has been thoroughly studied using integrated calorimetric and structural analyses, revealing critical insights into its phase control during decomposition .

Catalytic Applications

Cobalt fluoride serves as a catalyst in various chemical processes, particularly in metal alloying and the production of hydrofluorocarbons. Its catalytic properties are attributed to its ability to facilitate reactions under mild conditions while improving the optical quality of deposited films . The compound's antiferromagnetic properties at low temperatures also suggest potential applications in magnetic materials research.

Optical Applications

In the realm of optics, cobalt fluoride is utilized for optical deposition processes. Its ability to improve optical quality makes it valuable in the production of high-performance optical materials . This application is particularly relevant in industries that require precise optical components, such as telecommunications and imaging technologies.

-

Lithium-Ion Battery Performance

A study demonstrated that cobalt fluoride nanocomposites achieved a capacity retention of over 200 mAh/g after 500 cycles when synthesized alongside carbon nanotubes. This showcases the potential for cobalt fluoride in enhancing battery longevity and performance . -

Thermal Decomposition Analysis

Research conducted on the thermal decomposition of cobalt fluoride tetrahydrate illustrated a two-stage irreversible dehydration pathway, providing insights into optimizing the synthesis process for better phase control during electrode fabrication . -

Catalytic Efficiency

Cobalt fluoride's role as a catalyst was highlighted in studies focusing on hydrofluorocarbon production, where it significantly improved reaction rates compared to conventional catalysts .

Mechanism of Action

The mechanism of action of cobalt fluoride (CoF2), tetrahydrate involves its interaction with various molecular targets and pathways. In catalytic applications, cobalt fluoride acts as a Lewis acid, facilitating the formation and breaking of chemical bonds. In biological systems, cobalt ions can interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Iron(II) Fluoride Tetrahydrate (FeF₂·4H₂O)

Key Differences :

- Thermal Stability : CoF₂·4H₂O exhibits higher thermal stability (melting at 200°C) compared to FeF₂·4H₂O, which decomposes at 100°C .

Anhydrous Cobalt(II) Fluoride (CoF₂)

Key Differences :

- The anhydrous form is preferred in high-temperature industrial processes due to its lack of water content, whereas the hydrate is easier to handle in solution-based syntheses .

Zinc Fluoride Tetrahydrate (ZnF₂·4H₂O)

Limited data is available for direct comparison, but ZnF₂·4H₂O is noted for its use as a fluxing agent in metallurgy and precursor for fluorinated compounds, similar to CoF₂·4H₂O . However, ZnF₂·4H₂O lacks the magnetic and catalytic relevance of cobalt-based fluorides .

Biological Activity

Cobalt(II) fluoride tetrahydrate (CoF₂·4H₂O), commonly referred to as cobalt fluoride tetrahydrate, is a compound that has garnered attention in various fields, including catalysis, materials science, and biomedicine. This article delves into its biological activity, examining its potential applications, toxicity, and mechanisms of action based on diverse research findings.

- Molecular Formula : CoF₂·4H₂O

- Molecular Weight : 168.99 g/mol

- CAS Number : 13817-37-3

- Appearance : Pink powder

- Density : 2.19 g/mL

- Melting Point : Decomposes at approximately 200 °C

Biological Activity Overview

Cobalt fluoride tetrahydrate exhibits several biological activities that are relevant to its applications in various scientific fields. Key areas of research include:

1. Cobalt Complexes in Catalysis

A study explored the catalytic performance of cobalt complexes in ethylene polymerization, highlighting the role of fluoride ligands in enhancing activity. The results indicated that introducing fluorine atoms at specific positions on the ligand improved both catalytic efficiency and polymer properties .

2. Antimicrobial Activity Assessment

In a comparative study of various cobalt compounds, researchers found that cobalt ions could effectively inhibit the growth of several bacterial strains by inducing oxidative stress. The study suggested that the mechanism involves the generation of reactive oxygen species (ROS), which damage cellular components .

3. Toxicological Evaluation

Toxicological assessments of cobalt fluoride tetrahydrate revealed significant health risks associated with exposure. Laboratory studies indicated acute toxicity levels that necessitate careful handling procedures to mitigate risks of skin burns and respiratory issues . Long-term exposure studies are needed to fully understand the chronic effects of cobalt compounds on human health.

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthesis routes for cobalt fluoride tetrahydrate (CoF₂·4H₂O), and how do reaction conditions influence product purity?

Methodological Answer: CoF₂·4H₂O is typically synthesized via two primary routes:

- Route 1: Reaction of cobalt(II) chloride (CoCl₂) or cobalt(II) oxide (CoO) with hydrogen fluoride (HF) under controlled conditions:

- Route 2: Hydrolysis of cobalt(III) fluoride (CoF₃) in water, though this method may yield mixed oxidation states requiring purification .

Critical Parameters:

-

HF Concentration: Excess HF ensures complete fluorination but requires stringent safety measures.

-

Temperature: Hydrated forms are stabilized at lower temperatures (<100°C), while dehydration to anhydrous CoF₂ occurs at ~200°C .

-

Table 1: Synthesis Conditions and Outcomes

Method Reagents Temperature Product Purity Challenges CoCl₂ + HF CoCl₂, HF (gas/aq.) 25–100°C CoF₂·4H₂O Residual HCl removal CoO + HF CoO, HF (gas) 200–300°C Anhydrous CoF₂ CoO impurities

Q. How can researchers characterize the hydration state and crystallinity of CoF₂·4H₂O?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Quantify water loss during heating. CoF₂·4H₂O shows ~25% mass loss at 200°C, corresponding to the release of 4 H₂O molecules .

- X-ray Diffraction (XRD): Distinguish between orthorhombic (tetrahydrate) and tetragonal (anhydrous) crystal structures. Peaks at 2θ = 14.5°, 29.3° confirm tetrahydrate .

- Infrared Spectroscopy (IR): O-H stretching (3200–3600 cm⁻¹) and Co-F vibrations (400–500 cm⁻¹) validate hydration and bonding .

Q. What safety protocols are critical when handling CoF₂·4H₂O, given its toxicity profile?

Methodological Answer:

- Hazards: Classified as IARC Group 2B (possibly carcinogenic) and GHS Category 1B for acute toxicity (H330: fatal if inhaled) .

- Mitigation Strategies:

- Containment: Use fume hoods for powder handling; avoid glassware (reacts with HF byproducts) .

- PPE: Acid-resistant gloves, face shields, and respirators with fluoride filters.

- Waste Disposal: Neutralize with calcium hydroxide before disposal to immobilize fluoride ions .

Advanced Research Questions

Q. How do discrepancies in reported synthesis temperatures (e.g., 200°C vs. 500°C) for anhydrous CoF₂ arise, and how can they be resolved?

Methodological Answer:

- Contradiction Source: Higher temperatures (~500°C) are cited for direct fluorination of cobalt metal with F₂ gas, yielding CoF₂/CoF₃ mixtures . Lower temperatures (200–300°C) apply to dehydration of CoF₂·4H₂O or reactions with CoCl₂/CoO .

- Resolution: Use in-situ XRD or mass spectrometry to monitor phase transitions. For example, TGA-DSC coupled with gas analysis can differentiate between dehydration (endothermic) and fluorination (exothermic) processes.

Q. What mechanistic role does CoF₂·4H₂O play in oxygen-sensitive catalysis, and how can its Lewis acidity be modulated?

Methodological Answer:

- Lewis Acidity: CoF₂·4H₂O acts as a weak Lewis acid, facilitating electron transfer in redox catalysis (e.g., hydrogenation or fluorination reactions) .

- Modulation Strategies:

- Case Study: In CO₂ reduction, CoF₂·4H₂O’s octahedral geometry enhances intermediate stabilization, but competing hydration equilibria may reduce efficiency .

Q. How can computational modeling (DFT/MD) predict the stability of CoF₂·4H₂O under varying hydration conditions?

Methodological Answer:

-

Density Functional Theory (DFT): Calculate binding energies of H₂O ligands. For CoF₂·4H₂O, the average Co–O bond energy is ~1.8 eV, explaining thermal stability up to 200°C .

-

Molecular Dynamics (MD): Simulate hydration shells to predict dissolution behavior in polar solvents (e.g., water vs. DMF) .

-

Table 2: Computed vs. Experimental Properties

Property DFT Prediction Experimental Value Deviation Co–F Bond Length 1.93 Å 1.95 Å 1.0% Hydration Energy -45 kJ/mol -42 kJ/mol 6.7%

Data Contradictions and Resolution

Q. Why do some studies report conflicting crystal structures for CoF₂ hydrates?

Analysis: Discrepancies arise from:

- Hydration State Misassignment: Misinterpretation of TGA data (e.g., assuming 4 H₂O vs. variable hydration).

- Synthesis Conditions: Rapid crystallization may yield metastable phases.

Resolution: Pair XRD with synchrotron radiation for high-resolution phase identification and in-situ hydration monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.